2-(1-methyl-1H-imidazol-4-yl)acetic acid

描述

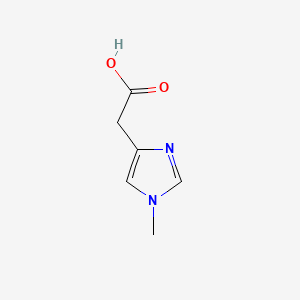

2-(1-Methyl-1H-imidazol-4-yl)acetic acid is an organic compound with the molecular formula C6H8N2O2. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its role as a metabolite and a GABA agonist. It is also a member of the imidazole family and a monocarboxylic acid.

准备方法

Synthetic Routes and Reaction Conditions: 2-(1-Methyl-1H-imidazol-4-yl)acetic acid is typically synthesized through the methylation of 1-methylimidazole, followed by an oxidation reaction . The reaction conditions often involve the use of an oxidizing agent to facilitate the conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale methylation and oxidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where it is converted into various oxidized forms.

Reduction: It can also be reduced under specific conditions to yield different products.

Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

Substitution Reactions: Various halogenating agents and nucleophiles can be used to introduce new substituents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学研究应用

The compound exhibits notable biological activity, influencing enzyme functions related to amino acid metabolism and neurotransmitter synthesis. It can act as both a substrate and an inhibitor depending on the specific enzyme involved and the reaction conditions. This dual functionality is crucial for its role in modulating signaling pathways that affect gene expression and cellular metabolism.

Enzyme Modulation

2-(1-methyl-1H-imidazol-4-yl)acetic acid has been shown to interact with various enzymes, making it a potential candidate for drug development aimed at diseases associated with enzyme dysfunctions. For instance, its ability to inhibit human Insulin-Degrading Enzyme (IDE) has been explored in the context of diabetes management .

Neurotransmitter Regulation

Research indicates that this compound may influence neurotransmitter levels, thereby offering potential therapeutic benefits in neurological disorders. Its modulation of neurotransmitter synthesis pathways suggests applications in treating conditions such as depression and anxiety.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through its effects on metabolic pathways. Further research is necessary to validate these findings.

Case Study 1: Enzyme Inhibition

A study investigated the structure-activity relationships of imidazole-derived compounds, including this compound, focusing on their ability to inhibit IDE. The results indicated that modifications to the imidazole ring significantly affected inhibitory potency, suggesting pathways for optimizing drug candidates targeting IDE .

Case Study 2: Neuroprotective Effects

Another research effort evaluated the neuroprotective effects of this compound in models of neurodegeneration. The findings demonstrated that treatment with this compound led to reduced neuronal apoptosis and improved cognitive function in animal models, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

作用机制

The mechanism of action of 2-(1-methyl-1H-imidazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways:

GABA Agonist: The compound acts as an agonist for gamma-aminobutyric acid (GABA) receptors, which are involved in inhibitory neurotransmission in the central nervous system.

Histamine Derivative: It is a derivative of histamine and may influence histaminergic activity in the brain, potentially affecting various physiological processes.

相似化合物的比较

1-Methylimidazole: A precursor in the synthesis of 2-(1-methyl-1H-imidazol-4-yl)acetic acid.

Imidazole-4-acetic Acid: Another derivative of imidazole with similar chemical properties.

Histamine: A naturally occurring compound with structural similarities to this compound.

Uniqueness: this compound is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its role as a GABA agonist and its applications as a biomarker and catalyst further distinguish it from other similar compounds .

生物活性

2-(1-Methyl-1H-imidazol-4-yl)acetic acid (commonly referred to as 2-MIA) is a compound of significant interest in biochemical research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its metabolic pathways, interactions with enzymes, and implications for health and disease.

Chemical Structure and Properties

2-MIA has the molecular formula and features an imidazole ring attached to an acetic acid group. The presence of nitrogen atoms in the imidazole ring allows for unique biochemical interactions, making it a versatile compound in various biological contexts .

Metabolic Pathways

Research indicates that 2-MIA is a metabolite found in various organisms, including grapes (Vitis vinifera) and Euglena gracilis. It is involved in several metabolic pathways, particularly those related to amino acid metabolism and neurotransmitter synthesis. Notably, 2-MIA may act as a GABA agonist, influencing central nervous system functions by modulating GABA receptor activity .

Enzyme Interactions

2-MIA exhibits significant interactions with various enzymes, influencing their activity as either substrates or inhibitors depending on the specific context. It has been shown to affect metabolic pathways crucial for cellular processes such as:

- Amino Acid Metabolism: 2-MIA participates in reactions catalyzed by aldehyde dehydrogenases, which are essential for the metabolism of amino acids and neurotransmitters.

- Neurotransmitter Synthesis: Its role as a GABA agonist suggests potential implications for neuropharmacology, particularly in conditions related to neurotransmitter imbalances .

Biological Activity Summary

The biological activity of 2-MIA can be summarized in the following table:

| Activity | Description |

|---|---|

| GABA Agonism | Modulates GABA receptor activity, influencing inhibitory neurotransmission. |

| Enzyme Modulation | Acts as a substrate/inhibitor for various enzymes involved in metabolism. |

| Metabolite in Organisms | Found in plants and algae, indicating its role in natural metabolic processes. |

| Potential Therapeutic Applications | Investigated for roles in neuropharmacology and metabolic disorders. |

Case Studies and Research Findings

Several studies have explored the biological effects of 2-MIA:

-

GABA Receptor Interaction:

- A study highlighted that 2-MIA acts as a GABA agonist, suggesting its potential use in treating conditions like anxiety and epilepsy by enhancing inhibitory signaling in the brain.

-

Histamine Metabolism:

- As a major metabolite of histamine, 2-MIA's excretion is considered a reliable indicator of histamine turnover rates in the body. Research indicates that urinary levels of 2-MIA correlate with histamine metabolism changes, providing insights into allergic responses and other histamine-related conditions .

- Cancer Research:

属性

IUPAC Name |

2-(1-methylimidazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-8-3-5(7-4-8)2-6(9)10/h3-4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCKPJGJQOPTLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35454-39-8 (hydrochloride) | |

| Record name | Methylimidazoleacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002625492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30180884 | |

| Record name | Methylimidazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methylimidazoleacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002820 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Solubility: Approx 10 mg/L in PBS /phosphate-buffered saline/ (pH 7.2); appeoxmately 10 mg/mL in DMSO; Approximately 2 mg/mL in ethanol, DMF /Methylimidazoleacetic acid, monohydrochloride/ | |

| Record name | Methylimidazoleacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid | |

CAS No. |

2625-49-2 | |

| Record name | 1-Methylimidazoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2625-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylimidazoleacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002625492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2625-49-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylimidazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLIMIDAZOLEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKP351892F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methylimidazoleacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylimidazoleacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002820 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary metabolic pathway for histamine in the mammalian brain?

A1: In the mammalian brain, histamine is primarily metabolized via methylation by histamine methyltransferase (HMT). This leads to the formation of tele-methylhistamine (t-MH), which is then oxidized to tele-methylimidazoleacetic acid (t-MIAA). [ [] [] []]

Q2: Can histamine be metabolized through an alternative pathway in the brain?

A2: Yes, while methylation is the dominant pathway, research suggests that histamine can also be directly oxidized to imidazoleacetic acid (IAA) in the brain. This alternative pathway appears to be enhanced when HMT activity is inhibited. [ [] [] ]

Q3: What is the significance of the alternative histamine metabolic pathway in the brain?

A3: The formation of IAA through the alternative pathway is significant because IAA acts as a potent GABAA agonist and GABAC antagonist. This suggests a potential interaction between the histaminergic and GABAergic systems in the brain. [ [] ]

Q4: Does the administration of S-adenosyl-L-methionine (SAM) influence histamine metabolism in the brain?

A4: Studies show that administering SAM to mice leads to a decrease in the rate of histamine catabolism to t-MH in the brain, despite elevated SAM levels. [ [] ]

Q5: Does the presence of a portocaval shunt affect histamine metabolism?

A5: Yes, rats with portocaval anastomosis (PCA), a model for hepatic encephalopathy, exhibit elevated brain histamine levels. This is accompanied by increased t-MeHA concentration in the brain and increased urinary excretion of t-MeImAA, indicating enhanced histamine catabolism. [ []]

Q6: How do the levels of histamine metabolites in cerebrospinal fluid (CSF) change with age?

A6: Studies show that levels of t-MH and t-MIAA are significantly higher in the CSF of older, healthy individuals compared to younger individuals. This finding contrasts with other neurotransmitters, where metabolite levels typically decrease with age. [ []]

Q7: Can urinary methylimidazoleacetic acid levels be used to diagnose mastocytosis?

A7: Yes, measuring urinary levels of histamine metabolites, including methylimidazoleacetic acid, is a more sensitive and specific diagnostic tool for mastocytosis than measuring histamine levels alone. [ [] ]

Q8: Is there a relationship between serum tryptase levels and histamine turnover in mastocytosis patients?

A8: Studies show a correlation between elevated serum tryptase levels, measured using B12 and G5 antibody-based assays, and increased histamine turnover (estimated via urinary methylimidazoleacetic acid excretion) in mastocytosis patients. [ [] ]

Q9: Are there other conditions where methylimidazoleacetic acid measurement might be clinically relevant?

A9: Research suggests that in patients with hepatic encephalopathy who have abnormal plasma l-histidine levels, measuring urinary t-MeImAA might offer insights into brain histaminergic activity. [ [] ]

Q10: Can methylimidazoleacetic acid levels in cerebrospinal fluid be used as a marker for brain function?

A10: Studies in rhesus monkeys have shown a significant concentration gradient of t-MH and t-MIAA between cisternal and lumbar CSF. The steepness of this gradient suggests that lumbar CSF t-MH and t-MIAA levels could be useful markers of brain histaminergic metabolism. [ [] ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。